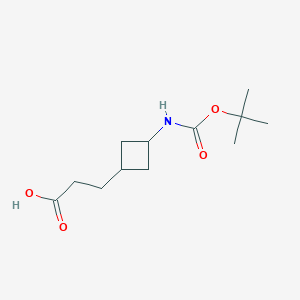Trans-3-(Boc-amino)cyclobutylpropanoic acid
CAS No.: 2231664-26-7
Cat. No.: VC6035713
Molecular Formula: C12H21NO4
Molecular Weight: 243.303
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 2231664-26-7 |
|---|---|
| Molecular Formula | C12H21NO4 |
| Molecular Weight | 243.303 |
| IUPAC Name | 3-[3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutyl]propanoic acid |
| Standard InChI | InChI=1S/C12H21NO4/c1-12(2,3)17-11(16)13-9-6-8(7-9)4-5-10(14)15/h8-9H,4-7H2,1-3H3,(H,13,16)(H,14,15) |
| Standard InChI Key | NLCJYYRLCOZQCL-KYZUINATSA-N |
| SMILES | CC(C)(C)OC(=O)NC1CC(C1)CCC(=O)O |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
Trans-3-(Boc-amino)cyclobutylpropanoic acid features a cyclobutyl ring substituted at the 3-position with a Boc-protected amine and a propanoic acid side chain (Fig. 1). The trans configuration ensures spatial separation of functional groups, optimizing steric and electronic interactions in synthetic applications.
Table 1: Key Structural and Identifier Data
| Property | Value |
|---|---|
| IUPAC Name | 3-[3-[(2-Methylpropan-2-yl)oxycarbonylamino]cyclobutyl]propanoic acid |
| Molecular Formula | |
| Molecular Weight | 243.30 g/mol |
| CAS Number | 2231664-26-7 |
| SMILES | CC(C)(C)OC(=O)NC1CC(C1)CCC(=O)O |
| InChI Key | NLCJYYRLCOZQCL-KYZUINATSA-N |
The Boc group () provides steric protection for the amine, enabling controlled reactivity during multi-step syntheses .
Synthesis and Manufacturing
Synthetic Routes
The synthesis of trans-3-(Boc-amino)cyclobutylpropanoic acid involves multi-step organic reactions, often starting from cyclobutylmethanol . A representative pathway includes:
-
Iodination: Cyclobutylmethanol is converted to cyclobutylmethyl iodide via nucleophilic substitution .
-
Condensation: Reaction with diethyl 2-acetamidomalonate forms a diester intermediate .
-
Hydrolysis and Resolution: Acidic hydrolysis yields a racemic amino acid, followed by enzymatic resolution using L-acylase to isolate the (S)-enantiomer .
-
Boc Protection: The amine group is protected using di-tert-butyl dicarbonate () under basic conditions .
Key Reaction:
Challenges and Optimizations
-
Stereochemical Control: Enzymatic resolution ensures high enantiomeric excess (ee > 99%) for pharmaceutical-grade material .
-
Solubility Issues: The compound’s limited aqueous solubility necessitates polar aprotic solvents (e.g., DMF, DMSO) during synthesis.
Physicochemical Properties
Thermal and Solubility Data
While specific melting points are unreported, analogous Boc-protected cyclobutane derivatives exhibit melting points near 120–125°C . The compound is sparingly soluble in water but dissolves readily in organic solvents like dichloromethane and tetrahydrofuran.
Table 2: Physicochemical Profile
| Property | Value |
|---|---|
| Solubility in Water | <1 mg/mL |
| Solubility in DMSO | >50 mg/mL |
| Storage Conditions | 2–8°C, inert atmosphere |
Pharmaceutical Applications
Chiral Building Blocks
The compound’s rigid cyclobutane scaffold and Boc-protected amine make it a preferred intermediate for:
-
Peptidomimetics: Enhances metabolic stability in protease inhibitors .
-
Immunoproteasome Inhibitors: Key component in KZR-616, a clinical candidate for autoimmune diseases .
Case Study: KZR-616
KZR-616, an epoxyketone-based inhibitor, incorporates trans-3-(Boc-amino)cyclobutylpropanoic acid to selectively target immunoproteasome subunits (LMP7, LMP2). Preclinical studies demonstrate >100-fold selectivity over constitutive proteasomes, reducing inflammatory cytokines (TNFα, IL-6) in vivo .
Structure-Activity Relationship (SAR) Insights
-
P1 Side Chain: Substituting cyclobutane for larger groups (e.g., cyclohexane) decreases β5 proteasome affinity but improves selectivity .
-
Boc Deprotection: Controlled removal enables conjugation with fluorescent tags or pharmacokinetic modifiers.
Recent Research Advancements
Enhanced Solubility Derivatives
Modifying the cyclobutane ring with hydroxyl groups (e.g., trans-3-hydroxycyclobutyl analogs) improves aqueous solubility by 150-fold without compromising activity .
Targeted Drug Delivery
Conjugating the compound to antibody-drug conjugates (ADCs) enhances tumor-specific delivery of proteasome inhibitors, reducing off-target toxicity .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume